molecular formula C12H12N2O3 B12884808 Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate CAS No. 33123-89-6

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate

Cat. No.: B12884808
CAS No.: 33123-89-6
M. Wt: 232.23 g/mol
InChI Key: NGEWGOKVRDQEHI-UHFFFAOYSA-N
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Description

Benzyl (5-methyloxazol-2-yl)carbamate is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (5-methyloxazol-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 5-methyloxazole-2-amine under basic conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of benzyl (5-methyloxazol-2-yl)carbamate may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-methyloxazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: The major products are often oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: The major products are typically the corresponding amines or alcohols.

    Substitution: The major products are substituted carbamates with the nucleophile replacing the benzyl group.

Scientific Research Applications

Benzyl (5-methyloxazol-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (5-methyloxazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the oxazole ring.

    5-Methyloxazol-2-yl carbamate: Similar but without the benzyl group.

    Benzyl (2-oxopropyl)carbamate: Similar but with a different substituent on the carbamate group.

Uniqueness

Benzyl (5-methyloxazol-2-yl)carbamate is unique due to the presence of both the benzyl and 5-methyloxazole groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

33123-89-6

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

benzyl N-(5-methyl-1,3-oxazol-2-yl)carbamate

InChI

InChI=1S/C12H12N2O3/c1-9-7-13-11(17-9)14-12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)

InChI Key

NGEWGOKVRDQEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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